molecular formula C23H17N3OS2 B2879457 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide CAS No. 394227-58-8

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide

Cat. No. B2879457
CAS RN: 394227-58-8
M. Wt: 415.53
InChI Key: ZEXONMLNHPQCBG-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

In a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Scientific Research Applications of Related Compounds

1. Metabolism and Disposition Studies

Research on compounds like SB-649868, which shares a complex heterocyclic structure similar to the compound of interest, focuses on understanding their metabolism and disposition in humans. Studies like that by Renzulli et al. (2011) delve into the pharmacokinetics, identifying primary metabolites and pathways of elimination, which is crucial for drug development processes. This research underscores the importance of characterizing drug metabolism for safety and efficacy assessments (Renzulli et al., 2011).

2. Neurobiological Impact Studies

Investigations into the effects of ketamine, a compound known for its NMDA receptor antagonist properties, on cognitive and psychological parameters, offer insights into the neurobiological impacts of similar compounds. Research by Berman et al. (2000) on ketamine's antidepressant effects in depressed patients suggests a potential role for NMDA receptor-modulating drugs in treating depression, highlighting the neurobiological mechanisms underlying psychiatric conditions and their treatment (Berman et al., 2000).

3. Antimycotic Applications

The study of sertaconazole, as reported by Nasarre et al. (1992), demonstrates the therapeutic potential of heterocyclic compounds in treating fungal infections like Pityriasis versicolor. This line of research contributes to developing more effective and safer antimycotic therapies, emphasizing the diversity of applications for such chemical entities (Nasarre et al., 1992).

Future Directions

Benzothiazole derivatives have shown promise in various fields, including medicinal chemistry . Future research could focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c1-14-24-20-18(28-14)13-12-17-21(20)29-23(25-17)26-22(27)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,19H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXONMLNHPQCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide

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